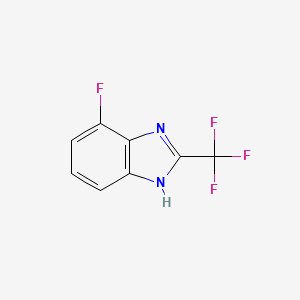

1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-

Description

Overview of Benzimidazole Derivatives in Chemical Research

Benzimidazole derivatives constitute one of the most extensively studied classes of heterocyclic compounds in contemporary chemical research, representing a privileged scaffold that has captured the attention of medicinal chemists and pharmaceutical researchers worldwide. The benzimidazole core structure, characterized by the fusion of benzene and imidazole rings, provides an exceptional framework for molecular design due to its remarkable structural versatility and ability to accommodate diverse substitution patterns. These compounds have demonstrated their significance across multiple therapeutic domains, with benzimidazole derivatives ranking among the most frequently utilized ring systems for small molecule drugs listed by the United States Food and Drug Administration.

The fundamental importance of benzimidazole derivatives in chemical research stems from their unique electronic properties and hydrogen bonding capabilities. The electron-rich nitrogen heterocycles within the benzimidazole framework readily facilitate proton acceptance and donation, enabling the formation of diverse weak intermolecular interactions that are crucial for biological activity. This electronic configuration allows benzimidazole derivatives to bind effectively with a broad spectrum of therapeutic targets, thereby exhibiting wide-ranging pharmacological activities that span from antimicrobial and antiviral properties to anticancer and anti-inflammatory effects.

Contemporary research efforts have focused extensively on the synthesis and biological evaluation of substituted benzimidazole derivatives, with particular emphasis on modifications at the 1, 2, 5, and 6 positions of the parent scaffold. The condensation reaction between 1,2-phenylenediamine and various carbonyl compounds remains the most widely employed synthetic approach, although numerous novel methodologies have been developed to improve reaction efficiency and product yields. Recent advances in synthetic methodology have included microwave-assisted synthesis, green chemistry approaches, and solid-phase synthesis strategies, all aimed at enhancing the accessibility and diversity of benzimidazole derivatives.

The structural similarity between benzimidazole and purine nucleotides has provided a fundamental rationale for the biological activity of these compounds. During bacterial nucleic acid and protein synthesis processes, benzimidazole derivatives can compete with purines and effectively inhibit essential biosynthetic pathways. This mechanism of action has been particularly valuable in the development of antimicrobial agents, where benzimidazole derivatives have demonstrated significant efficacy against various pathogenic microorganisms including bacteria, fungi, and parasites.

Significance of Fluorinated Benzimidazoles

Fluorinated benzimidazole derivatives have emerged as a particularly important subclass within heterocyclic chemistry, demonstrating enhanced biological activities and improved pharmacological properties compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into benzimidazole structures represents a strategic approach to molecular modification that significantly impacts the electronic, lipophilic, and metabolic characteristics of these compounds. Fluorine-containing heterocycles continue to receive considerable attention due to their unique properties, with the incorporation of fluorine in small molecules imparting significant enhancement to their biological activities compared to non-fluorinated analogues.

The significance of fluorinated benzimidazoles extends beyond simple substitution effects, encompassing fundamental changes in molecular behavior and target interaction patterns. Research investigations have consistently demonstrated that the presence of fluorine substituents in benzimidazole frameworks leads to improved biological activities, particularly in antimicrobial and antifungal applications. The electron-withdrawing properties of fluorine atoms influence the electronic distribution within the benzimidazole ring system, affecting both the binding affinity and selectivity toward biological targets.

Specific examples of fluorinated benzimidazole efficacy include studies demonstrating enhanced antimicrobial activity against resistant bacterial strains. Research has shown that fluorinated benzimidazole derivatives exhibit superior activity against Gram-positive and Gram-negative bacteria compared to unsubstituted parent compounds. In particular, compounds containing fluorine substituents at various positions of the phenyl side chain demonstrate improved antibacterial properties, with meta-fluorinated derivatives showing exceptional potency against Bacillus subtilis with minimum inhibitory concentration values as low as 7.81 micrograms per milliliter.

The mechanistic basis for enhanced activity in fluorinated benzimidazoles involves multiple factors including favorable electronic effects, increased lipophilicity, and altered hydrogen bonding properties. The presence of fluorine atoms can enhance the formation of favorable intermolecular interactions with biological targets while simultaneously improving the compound's ability to penetrate cellular membranes. These combined effects result in compounds with superior therapeutic potential and improved pharmacokinetic profiles.

Table 1 presents comparative biological activity data for fluorinated versus non-fluorinated benzimidazole derivatives:

| Compound Type | Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) | Activity Enhancement |

|---|---|---|---|

| Non-fluorinated benzimidazole | Bacillus subtilis | 31.25 | Baseline |

| Meta-fluorinated benzimidazole | Bacillus subtilis | 7.81 | 4-fold improvement |

| Non-fluorinated benzimidazole | Escherichia coli | 125.0 | Baseline |

| Meta-fluorinated benzimidazole | Escherichia coli | 31.25 | 4-fold improvement |

| Non-fluorinated benzimidazole | Candida parapsilosis | 62.5 | Baseline |

| Ortho-fluorinated benzimidazole | Candida parapsilosis | 15.62 | 4-fold improvement |

Historical Development of Trifluoromethylated Heterocyclic Compounds

The historical development of trifluoromethylated heterocyclic compounds represents a fascinating evolution in synthetic organic chemistry that spans nearly a century of scientific advancement. The first investigations into trifluoromethyl groups in relationship to biological activity were conducted by Lehmann in 1927, marking the beginning of a research field that would eventually revolutionize pharmaceutical and agrochemical industries. This pioneering work established the foundation for understanding how trifluoromethyl substituents could fundamentally alter the properties and activities of organic molecules.

Early synthetic methodologies for trifluoromethylation were developed by Frédéric Swarts in 1892, utilizing antimony fluoride as a fluorinating agent to convert benzotrichloride derivatives into trifluoromethylated products. The Swarts reaction represented a significant breakthrough in fluorine chemistry, demonstrating that trifluoromethyl groups could be successfully incorporated into aromatic systems. During the 1930s, industrial developments by Kinetic Chemicals and IG Farben led to the replacement of antimony fluoride with hydrogen fluoride, improving the efficiency and scalability of trifluoromethylation processes.

The McLoughlin-Thrower reaction, developed in 1968, represented another crucial milestone in the evolution of trifluoromethylation methodology. This coupling reaction utilized iodofluoroalkanes, iodoaromatic compounds, and copper catalysts to achieve trifluoromethylation under relatively mild conditions. The development was further advanced in 1969 when Kobayashi and Kumadaki adapted the protocol specifically for trifluoromethylation applications, expanding the scope and utility of this transformation.

A major breakthrough occurred in 1984 when Ingo Ruppert reported the preparation of trifluoromethyltrimethylsilane, a reagent that would become instrumental in modern trifluoromethylation chemistry. Subsequently, in 1989, Prakash and Olah first reported the activation of trifluoromethyltrimethylsilane by fluoride ions to perform nucleophilic trifluoromethylation of carbonyl compounds. This development was paralleled by Stahly's description of similar reactions for the synthesis of trifluoromethylated phenols and anilines, establishing trifluoromethyltrimethylsilane as a widely used nucleophilic trifluoromethylating agent.

The significance of trifluoromethylated compounds in pharmaceutical applications became increasingly apparent through the development of numerous successful drugs containing trifluoromethyl groups. Notable pharmaceutical compounds incorporating trifluoromethyl functionality include fluoxetine, mefloquine, leflunomide, dutasteride, bicalutamide, aprepitant, celecoxib, and sorafenib. These compounds demonstrate the broad therapeutic utility of trifluoromethyl substitution across diverse pharmacological targets and disease areas.

Recent advances in trifluoromethylation methodology have focused on developing more efficient and environmentally friendly synthetic approaches. Contemporary research has emphasized the development of practical methods for the trifluoromethylation of medicinally relevant heterocycles, including benzimidazoles. The concept of "innate carbon-hydrogen functionalization" has emerged as a particularly promising approach, allowing for the direct trifluoromethylation of heterocyclic substrates under mild conditions with excellent functional group compatibility.

Table 2 summarizes key historical milestones in trifluoromethylation chemistry:

| Year | Researcher(s) | Development | Significance |

|---|---|---|---|

| 1892 | Frédéric Swarts | Antimony fluoride method | First practical trifluoromethylation |

| 1927 | F. Lehmann | Biological activity studies | First biological evaluation |

| 1930s | Kinetic Chemicals/IG Farben | Hydrogen fluoride replacement | Industrial scalability |

| 1968 | McLoughlin-Thrower | Coupling reaction method | Mild condition methodology |

| 1984 | Ingo Ruppert | Trifluoromethyltrimethylsilane | Key reagent development |

| 1989 | Prakash and Olah | Fluoride activation method | Nucleophilic trifluoromethylation |

Research Scope and Objectives

The research scope encompassing 1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)- represents a convergence of multiple scientific disciplines, including synthetic organic chemistry, medicinal chemistry, structural biology, and pharmacological evaluation. This specific compound, characterized by the molecular formula C8H4F4N2 and molecular weight of 204.12 grams per mole, embodies the sophisticated molecular design principles that have emerged from decades of research in fluorinated heterocyclic chemistry. The unique substitution pattern, featuring both a fluorine atom at the 7-position and a trifluoromethyl group at the 2-position of the benzimidazole scaffold, creates a molecular architecture with distinctive electronic and steric properties that warrant comprehensive investigation.

Primary research objectives in the study of 1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)- focus on elucidating the structure-activity relationships that govern its biological properties and chemical reactivity. The compound's antiprotozoal activities have been identified as particularly significant, making it a candidate for further exploration in treating parasitic infections caused by organisms such as Trichomonas vaginalis and Giardia intestinalis. Research investigations have demonstrated that modifications through fluorination significantly impact the compound's biological activity and pharmacokinetic properties, establishing it as a valuable model system for understanding fluorine effects in heterocyclic chemistry.

Contemporary research efforts have concentrated on developing efficient synthetic methodologies for preparing 1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)- and related derivatives. The synthesis typically involves condensation reactions between appropriately substituted o-phenylenediamine derivatives and trifluoroacetonitrile or related trifluoromethyl-containing reagents. Recent advances have included the development of one-pot synthetic procedures that generate trifluoroacetonitrile in situ, followed by nucleophilic addition and intramolecular cyclization to form the desired benzimidazole products.

The mechanistic understanding of biological activity for this compound involves its interaction with specific biological targets, particularly enzymes and receptors crucial in pathogen survival and proliferation. Studies have indicated that benzimidazole derivatives exhibit antiparasitic activity by inhibiting key metabolic pathways in protozoa, ultimately leading to cell death. The presence of both fluorine and trifluoromethyl substituents enhances this activity through improved binding affinity and metabolic stability compared to non-fluorinated analogues.

Research objectives also encompass the comprehensive characterization of physicochemical properties that determine the compound's behavior in biological systems. The electron-withdrawing effects of the fluorine and trifluoromethyl substituents significantly influence the electronic distribution within the benzimidazole ring system, affecting properties such as lipophilicity, hydrogen bonding capacity, and membrane permeability. These factors collectively determine the compound's pharmacological profile and therapeutic potential.

Table 3 presents key research parameters and objectives for 1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-:

| Research Parameter | Objective | Current Status | Target Application |

|---|---|---|---|

| Synthetic methodology | Efficient preparation routes | One-pot synthesis developed | Chemical synthesis optimization |

| Structure-activity relationships | Fluorine substitution effects | Enhanced antiprotozoal activity identified | Drug design principles |

| Biological evaluation | Antiparasitic screening | Active against Trichomonas and Giardia | Antiprotozoal therapeutics |

| Mechanistic studies | Target identification | Metabolic pathway inhibition | Rational drug design |

| Physicochemical characterization | Property-activity correlations | Improved lipophilicity confirmed | Pharmacokinetic optimization |

| Pharmacological assessment | Therapeutic potential evaluation | Preliminary efficacy demonstrated | Clinical development pathway |

Propriétés

IUPAC Name |

4-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUWDDLXAIAGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation of Fluorinated o-Phenylenediamine with Trifluoroacetic Acid

Procedure:

Fluorinated o-phenylenediamine derivatives are reacted with trifluoroacetic acid in the presence of BF3·OEt2 as a Lewis acid catalyst. The reaction is typically conducted in a high-boiling solvent such as propylene glycol or dichloromethane, heated at approximately 110°C for several hours (e.g., 6 hours) to promote cyclization and formation of the benzimidazole ring with the trifluoromethyl substituent at position 2.Work-up:

After completion, the reaction mixture is cooled, poured into ice, and the crude product is filtered, washed, dried, and purified by silica gel column chromatography using ethyl acetate and chloroform mixtures as eluents.Yields:

Moderate to good yields are reported, with purification often necessary to isolate the desired fluorinated benzimidazole derivatives.Example:

Synthesis of 4-(5,6-substituted-2-trifluoromethyl-benzimidazol-1-ylmethyl)-biphenyl-2-carboxylic acid derivatives by this method has been documented, involving condensation in propylene glycol with trifluoroacetic acid and BF3·OEt2 catalyst.

Condensation of Fluorinated o-Phenylenediamine with Aldehydes

Procedure:

A mixture of fluorinated o-phenylenediamine and an appropriate aldehyde (including those bearing trifluoromethyl groups) is heated in a polar aprotic solvent such as dry dimethylformamide (DMF) at elevated temperature (e.g., 120°C) under nitrogen atmosphere for extended periods (e.g., 18 hours). Sodium metabisulfite is often added to facilitate the reaction.Work-up:

The reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by recrystallization.Yields:

This method yields the desired fluorinated benzimidazole derivatives with good purity and reasonable yields.Example:

Synthesis of 6-(benzo[d]dioxol-5-yloxy)-5-fluoro-2-(substitutedphenyl)-1H-benzimidazole derivatives follows this protocol.

Use of Substituted Benzimidazole Precursors

Stepwise Functionalization:

In some methods, 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole intermediates are prepared first, followed by further functionalization steps such as bromination, amination, or amidation to introduce desired substituents including trifluoromethyl groups.Example:

Preparation of 7-chloro-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid derivatives involves multi-step sequences including methyl ester formation, hydrolysis, and amide coupling reactions, often using chromatographic purification to isolate intermediates and final products.

Reaction Conditions and Catalysts

| Preparation Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation with trifluoroacetic acid | BF3·OEt2 (Lewis acid) | Propylene glycol, CH2Cl2 | 110°C | 6 hours | Moderate | Purification by silica gel chromatography |

| Condensation with aldehydes | Sodium metabisulfite | Dry DMF | 120°C | 18 hours | Good | Under nitrogen atmosphere |

| Ester hydrolysis and amidation | NaOH, acidification, coupling reagents | MeOH/THF, ethyl acetate | Reflux (12 hr) | Variable | 49-77% | Multi-step synthesis with chromatographic purification |

Detailed Research Findings

The use of BF3·OEt2 as a catalyst in the condensation of fluorinated o-phenylenediamines with trifluoroacetic acid is effective in promoting cyclization and incorporation of the trifluoromethyl group at position 2 of the benzimidazole ring.

Reactions conducted in polar aprotic solvents such as DMF with sodium metabisulfite facilitate the condensation of fluorinated diamines with aldehydes, yielding fluorinated benzimidazole derivatives with high purity.

Multi-step synthetic routes involving halogenated benzimidazole intermediates allow for the introduction of additional functional groups, enabling the synthesis of complex fluorinated benzimidazole derivatives with potential pharmaceutical activity.

Purification techniques such as silica gel column chromatography and recrystallization are critical for isolating the target compounds in high purity, given the complexity of the reaction mixtures.

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antimicrobial Activity

Benzimidazole derivatives, including 7-fluoro-2-(trifluoromethyl)-, have demonstrated notable antimicrobial properties. Research indicates that compounds with this structure exhibit effective antibacterial activity against various pathogens. For instance, studies have shown that derivatives of benzimidazole can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) often in the low micromolar range .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| 7-Fluoro-2-(trifluoromethyl)-benzimidazole | S. aureus | 6.25 |

| P. aeruginosa | 12.50 |

1.2 Antiparasitic Activity

The compound exhibits significant antiparasitic effects, particularly against protozoa such as Giardia intestinalis and Trichomonas vaginalis. Studies have reported IC50 values below 1 μM, indicating high potency compared to standard treatments like albendazole and metronidazole .

| Compound | Target Protozoa | IC50 (μM) |

|---|---|---|

| 7-Fluoro-2-(trifluoromethyl)-benzimidazole | G. intestinalis | <1 |

| T. vaginalis | <1 |

1.3 Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of benzimidazole derivatives. A specific study focused on the synthesis of phenyl benzimidazole derivatives showed varying degrees of anti-inflammatory activity, with some compounds achieving over 50% inhibition of edema at specified doses .

| Compound | Inhibition (%) at 50 mg/kg |

|---|---|

| Phenyl Benzimidazole (4c) | 54.6 |

Agrochemical Applications

Benzimidazoles are widely recognized for their use in agriculture as fungicides and anthelmintics. The compound 7-fluoro-2-(trifluoromethyl)- has been explored for its potential in pest control due to its biological activity against nematodes and fungi.

2.1 Fungicidal Activity

Studies indicate that benzimidazole derivatives can effectively control fungal pathogens that affect crops. For instance, compounds derived from benzimidazoles have shown promising results against Aspergillus niger and Penicillium chrysogenum, demonstrating their utility in agricultural applications .

Case Studies

3.1 Synthesis and Biological Assessment

A comprehensive study by Saha et al. synthesized various disubstituted benzimidazole derivatives and assessed their biological activities, including analgesic and anti-inflammatory effects. The results indicated that these compounds could serve as lead structures for developing new therapeutic agents .

3.2 Neuroprotective Effects

Recent research has focused on the neuroprotective effects of benzimidazole acetamide derivatives against ethanol-induced neurodegeneration in animal models. Compounds demonstrated significant improvements in memory deficits and oxidative stress markers, suggesting potential applications in neurodegenerative disease treatment .

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways. For example, in the case of antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism of action can vary depending on the biological system and the specific application.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Properties

A comparative analysis of structurally related benzimidazole derivatives reveals distinct trends in physical and chemical behavior:

- Electronic Effects : The 7-fluoro and 2-trifluoromethyl groups in the target compound create a strongly electron-deficient aromatic system, enhancing reactivity in electrophilic substitution and hydrogen-bonding interactions. This contrasts with 5-(difluoromethyl) derivatives, where reduced electronegativity diminishes such effects .

- Crystallographic Behavior : The title compound’s structural analogs (e.g., 2-CF₃-benzimidazole) exhibit intermolecular N–H⋯N and C–H⋯F hydrogen bonds, forming 2D networks in the solid state. The 7-fluoro substituent likely amplifies these interactions due to fluorine’s high electronegativity .

Research Findings and Key Observations

Hydrogen Bonding and Crystal Packing : Fluorine atoms participate in weak C–H⋯F and F⋯F interactions (2.915 Å in 2-CF₃-benzimidazole), which stabilize crystal lattices and influence solubility .

Bioactivity Correlation : The combination of -CF₃ and fluorine substituents synergistically enhances bioactivity. For instance, 2-CF₃-benzimidazole derivatives show marked anticancer activity in vitro, attributed to their ability to disrupt enzyme active sites via halogen bonding .

Synthetic Challenges : Introducing multiple electron-withdrawing groups (e.g., -CF₃ and -F) may require stringent reaction conditions to avoid side reactions, such as defluorination or over-oxidation .

Activité Biologique

The compound 1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)- is part of a larger class of benzimidazole derivatives that have demonstrated significant biological activities. This article provides a comprehensive overview of its biological activity, including antiparasitic, antimicrobial, and anticancer properties, supported by data tables and case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for their diverse pharmacological profiles. They have been extensively studied for their potential as antiparasitics , antimicrobials , antifungals , and anticancer agents . The introduction of fluorine substituents, such as those in the compound under discussion, often enhances the biological activity and lipophilicity of these compounds, making them more effective in penetrating biological membranes.

Antiparasitic Activity

A significant body of research has focused on the antiparasitic properties of 1H-benzimidazole derivatives. For instance, studies have shown that various 2-(trifluoromethyl)-1H-benzimidazole compounds exhibit potent activity against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.

Key Findings:

- A study synthesized a series of derivatives and tested them against Trichinella spiralis, revealing that compounds such as 1b and 1e showed promising results with an effective dose of 75 mg/kg against adult stages .

- The following table summarizes the antiparasitic efficacy of selected compounds:

| Compound | Adult Phase Activity | Muscle Larvae Stage Activity |

|---|---|---|

| 1b | 75% | Not determined |

| 1e | 70% | 64% |

| 6a | 58% | 46% |

| Control | 0% | 0% |

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively documented. The compound has shown effectiveness against various bacterial strains.

Research Highlights:

- A study indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

- The following table illustrates the antimicrobial potency of selected compounds:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2g | Streptococcus faecalis | 8 |

| 2g | Staphylococcus aureus | 4 |

| 2g | MRSA | 4 |

| Control | Amikacin | Varies |

Anticancer Activity

Research has also demonstrated the anticancer potential of benzimidazole derivatives. Notably, certain compounds have shown significant antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Case Studies:

- In vitro studies revealed that compound 2g exhibited strong inhibitory effects on MDA-MB-231 cells with an IC50 value ranging from 2.43 to 7.84 µM .

- The following table summarizes the anticancer activities observed:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2g | MDA-MB-231 | 2.43 - 7.84 |

| Other | HepG2 | Varies |

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicate that the introduction of trifluoromethyl groups significantly enhances the biological activity of benzimidazole derivatives. The presence of fluorine atoms increases lipophilicity and metabolic stability, which are crucial for drug efficacy.

Key Observations:

Q & A

Q. What are the common synthetic routes for 7-fluoro-2-(trifluoromethyl)-1H-benzimidazole, and how do reaction conditions influence yield?

The compound can be synthesized via Phillips cyclocondensation by reacting modified 1,2-phenylenediamines with trifluoroacetic acid derivatives under controlled heating (80–120°C) and inert atmospheres . Alternatively, Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines provides a regioselective pathway, where ligand choice (e.g., bipyridine derivatives) and halogen substituents (Cl, Br, I) on the aryl group critically affect reactivity and yield . Solvent selection (e.g., DMF or THF) and base (e.g., NaH) are also pivotal for optimizing intermediates .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97) reveals planar benzimidazole cores with dihedral angles of 2.5–83.8° between substituted aryl rings, indicating steric and electronic influences on molecular conformation . Intermolecular C–H⋯N hydrogen bonds (bond lengths: ~2.5–2.7 Å) form R₂²(6) ring motifs, while π-π stacking along the crystallographic b-axis contributes to lattice stability .

Q. What spectroscopic methods are used to confirm the identity and purity of this compound?

- ¹H/¹³C NMR : Distinct signals for the CF₃ group (δ ~110–120 ppm in ¹⁹F NMR) and benzimidazole protons (δ ~7.5–8.5 ppm).

- FT-IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and N-H (3400 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., 306.02125 for derivatives) .

- X-ray powder diffraction (XRPD) : Validates crystallinity and phase purity .

Advanced Research Questions

Q. How do computational models (e.g., QSAR) predict the bioactivity of 2-(trifluoromethyl)-1H-benzimidazole derivatives?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing CF₃) with antiparasitic activity. For example, RMSD values (0.2–0.5 Å) from molecular docking against Giardia intestinalis enzymes suggest strong binding affinity, driven by hydrophobic interactions with the trifluoromethyl group . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and predict electronic properties (e.g., HOMO-LUMO gaps) for activity against Leishmania spp. .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response assays : Standardize IC₅₀ measurements (e.g., 0.5–10 µM against Trichomonas vaginalis) to account for variability in protozoan strain sensitivity .

- Metabolic stability tests : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .

- Crystallographic analysis : Compare hydrogen-bonding patterns (e.g., C–H⋯N vs. C–F⋯H interactions) to explain divergent solubility and membrane permeability .

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed for in vivo studies?

- Cyclodextrin inclusion complexes : Methyl-β-cyclodextrin (MβCD) enhances solubility by 10–15× via host-guest interactions with the benzimidazole core .

- Salt formation : Protonation at N1 of the benzimidazole ring with sulfonic acids (e.g., tosylate) improves crystallinity and bioavailability .

- Nanoemulsions : Lipid-based carriers (e.g., Labrafil®) stabilize the compound in physiological media .

Q. What mechanistic insights explain its antiparasitic activity against Entamoeba histolytica?

The compound inhibits tubulin polymerization by binding to the colchicine site (confirmed via competitive assays with albendazole), disrupting microtubule dynamics. The 7-fluoro substituent enhances selectivity by forming hydrogen bonds with parasite-specific β-tubulin residues (e.g., Glu198), while the CF₃ group increases lipophilicity for membrane penetration .

Q. How do structural modifications (e.g., nitro or methoxy groups) alter its reactivity and bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.